methyl 2-[3-(dimethylamino)propanamido]acetate
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Overview
Description
Methyl 2-[3-(dimethylamino)propanamido]acetate is an organic compound that belongs to the family of amides. This compound is known for its unique physical and chemical properties, such as its ability to easily pass through cell membranes and interact with specific molecular targets. It is commonly used in scientific experiments due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(dimethylamino)propanamido]acetate typically involves the reaction of methyl 3-(dimethylamino)propanoate with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(dimethylamino)propanamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl 2-[3-(dimethylamino)propanamido]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell membrane permeability and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent due to its ability to cross cell membranes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-[3-(dimethylamino)propanamido]acetate exerts its effects involves its interaction with specific molecular targets within cells. The compound can pass through cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Dimethylaminoethyl methacrylate
- N,N-Dimethylglycine methyl ester
Uniqueness
Methyl 2-[3-(dimethylamino)propanamido]acetate is unique due to its specific structural features that allow it to easily cross cell membranes and interact with molecular targets. This property makes it particularly valuable in scientific research and pharmaceutical applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1859260-74-4 |
---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.